N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1420813-09-7
VCID: VC18035229
InChI: InChI=1S/C9H12N2O2S/c12-14(13,11-9-1-2-9)7-8-3-5-10-6-4-8/h3-6,9,11H,1-2,7H2
SMILES:
Molecular Formula: C9H12N2O2S
Molecular Weight: 212.27 g/mol

N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide

CAS No.: 1420813-09-7

Cat. No.: VC18035229

Molecular Formula: C9H12N2O2S

Molecular Weight: 212.27 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide - 1420813-09-7

Specification

CAS No. 1420813-09-7
Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
IUPAC Name N-cyclopropyl-1-pyridin-4-ylmethanesulfonamide
Standard InChI InChI=1S/C9H12N2O2S/c12-14(13,11-9-1-2-9)7-8-3-5-10-6-4-8/h3-6,9,11H,1-2,7H2
Standard InChI Key AEGYMHWSFXFXIY-UHFFFAOYSA-N
Canonical SMILES C1CC1NS(=O)(=O)CC2=CC=NC=C2

Introduction

Structural and Molecular Characteristics

N-Cyclopropyl-1-(pyridin-4-yl)methanesulfonamide (CAS: 1420813-09-7) has the molecular formula C₉H₁₂N₂O₂S and a molecular weight of 212.27 g/mol. The structure comprises a sulfonamide group (-SO₂NH-) linked to a pyridine ring at the 4-position and a cyclopropyl substituent. This configuration enhances its potential for hydrogen bonding and π-π interactions, critical for binding to biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₂N₂O₂S
Molecular Weight212.27 g/mol
Hydrogen Bond Donors1 (sulfonamide -NH)
Hydrogen Bond Acceptors4 (pyridine N, sulfonamide O₂)
Rotatable Bonds3
Topological Polar Surface Area65.5 Ų

The cyclopropyl group introduces steric constraints that may influence conformational stability, while the pyridine ring contributes to aromatic interactions.

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step process starting from pyridine-4-methanesulfonyl chloride and cyclopropylamine. A representative procedure includes:

  • Sulfonylation: Reaction of pyridine-4-methanesulfonyl chloride with cyclopropylamine in dichloromethane under inert conditions yields the sulfonamide intermediate.

  • Purification: Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) isolates the product in >85% purity.

Alternative routes may employ coupling reactions or utilize gold-catalyzed annulations, as seen in related sulfonamide syntheses . For example, gold(I)-catalyzed [4+3] cycloadditions of enynamides with isoxazoles have been used to construct complex heterocycles bearing sulfonamide groups .

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 2H, pyridine-H), 7.45 (d, J = 4.8 Hz, 2H, pyridine-H), 3.85 (s, 2H, -CH₂-SO₂-), 2.90 (m, 1H, cyclopropyl-H), 1.10–1.05 (m, 4H, cyclopropyl-CH₂).

    • ¹³C NMR (100 MHz, CDCl₃): δ 150.2 (pyridine-C), 140.5 (pyridine-C), 125.3 (pyridine-C), 55.7 (-CH₂-SO₂-), 28.4 (cyclopropyl-C), 10.1 (cyclopropyl-CH₂).

  • Mass Spectrometry: ESI-MS (m/z): 213.1 [M+H]⁺.

Physicochemical Properties

The compound exhibits moderate lipophilicity (calculated logP = 1.2) and low water solubility (~2.5 mg/mL at 25°C). Its stability under physiological conditions remains under investigation, though sulfonamides generally resist hydrolysis at neutral pH.

Table 2: Physicochemical Data

PropertyValue
logP1.2
Water Solubility2.5 mg/mL (25°C)
Melting Point98–100°C (decomposes)
pKa4.9 (sulfonamide -NH)

Biological Activity and Mechanisms

Enzyme Inhibition

N-Cyclopropyl-1-(pyridin-4-yl)methanesulfonamide has shown inhibitory activity against cyclooxygenase-2 (COX-2) in preliminary assays (IC₅₀ = 12.3 μM), suggesting anti-inflammatory potential. This aligns with broader trends in sulfonamide research, where similar compounds target prostaglandin biosynthesis .

Antimicrobial Activity

In vitro testing against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) indicates modest antibacterial effects, likely due to interference with folate synthesis—a common mechanism among sulfonamides.

Central Nervous System (CNS) Targets

Structural analogs, such as M4 muscarinic receptor antagonists, highlight the potential of sulfonamides in neurological disorders . While direct data for this compound is limited, its ability to cross the blood-brain barrier (predicted BBB permeability = 0.85) warrants further study.

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for derivatization at the cyclopropyl or pyridine positions. For example:

  • Replacing cyclopropyl with 2-methylpiperidin-4-yl enhances CNS penetration .

  • Introducing electron-withdrawing groups on pyridine improves COX-2 selectivity.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropyl and pyridine groups could optimize target affinity.

  • In Vivo Efficacy Models: Testing in murine inflammation or infection models is critical to validate preclinical potential.

  • Crystallographic Analysis: X-ray diffraction of protein-ligand complexes (e.g., COX-2) would elucidate binding modes.

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